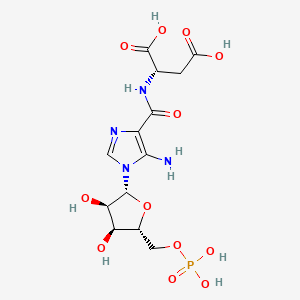

Saicar

Description

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound has been reported in Homo sapiens, Schizosaccharomyces pombe, and Apis cerana with data available.

This compound (or (S)-2-[5-Amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxamido]succinate) is a substrate for the multifunctional protein ADE2. This compound is an intermediate in purine metabolism. (S)-2-[5-Amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxamido]succinate is converted from 5-Amino-1-(5-phospho-D-ribosyl) imidazole-4-carboxylate via phosphoribosylaminoimidazole-succinocarboxamide synthase [EC: 6.3.2.6] or this compound synthase. This enzyme catalyses the seventh step out of ten in the biosynthesis of purine nucleotides. The appearance of succinylaminoimidazolecarboxamide riboside (SAICAriboside) and succinyladenosine (S-Ado) in cerebrospinal fluid, urine, and to a lesser extent in plasma is characteristic of a heritable deficiency Adenylosuccinate lyase deficiency. .

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

adenosylsuccinase catalyzes its conversion to AICAR

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]imidazole-4-carbonyl]amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N4O12P/c14-10-7(11(22)16-4(13(23)24)1-6(18)19)15-3-17(10)12-9(21)8(20)5(29-12)2-28-30(25,26)27/h3-5,8-9,12,20-21H,1-2,14H2,(H,16,22)(H,18,19)(H,23,24)(H2,25,26,27)/t4-,5+,8+,9+,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAQGHJTUZRHGAC-ZZZDFHIKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1C2C(C(C(O2)COP(=O)(O)O)O)O)N)C(=O)NC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)N)C(=O)N[C@@H](CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N4O12P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90184404 | |

| Record name | SAICAR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | SAICAR | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000797 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3031-95-6 | |

| Record name | SAICAR | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3031-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SAICAR | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003031956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SAICAR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SAICAR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1PVR64RIF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SAICAR | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000797 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Role of SAICAR in De Novo Purine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of 5-aminoimidazole-4-(N-succinylcarboxamide) ribonucleotide (SAICAR), a critical intermediate in the de novo synthesis of purine nucleotides. Beyond its canonical role, emerging research has identified this compound as a key metabolic signaling molecule, particularly in the context of cancer metabolism. This document details the enzymatic reactions involving this compound, presents quantitative data on its cellular concentrations and enzyme kinetics, outlines relevant experimental protocols, and visualizes the associated biochemical pathways.

This compound in the De Novo Purine Synthesis Pathway

De novo purine synthesis is a highly conserved metabolic pathway that builds purine nucleotides from basic precursors. This compound is the product of the seventh step and the substrate for the eighth step in this ten-step pathway leading to the formation of inosine monophosphate (IMP), the precursor to both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).

The formation and consumption of this compound are catalyzed by two key enzymes:

-

Phosphoribosylaminoimidazole-succinocarboxamide synthetase (PAICS): This bifunctional enzyme catalyzes the ATP-dependent ligation of L-aspartate to carboxyaminoimidazole ribotide (CAIR), forming this compound. In vertebrates, PAICS contains both the AIR carboxylase and this compound synthetase activities on a single polypeptide chain.[1][2]

-

Adenylosuccinate lyase (ADSL): This enzyme catalyzes the cleavage of fumarate from this compound to produce 5-aminoimidazole-4-carboxamide ribotide (AICAR).[3][4] ADSL is a bifunctional enzyme that also catalyzes a similar reaction in the conversion of adenylosuccinate to AMP.[4][5]

A deficiency in ADSL leads to the accumulation of this compound and its dephosphorylated form, succinylaminoimidazolecarboxamide riboside (this compound), in bodily fluids, resulting in the metabolic disorder adenylosuccinate lyase deficiency (ADSLD), which is characterized by severe neurological symptoms.[1][6][7]

Quantitative Data

Intracellular Concentrations of this compound

The cellular concentration of this compound can vary significantly depending on the cell type and metabolic state. In cancer cells, this compound levels have been observed to increase under conditions of glucose starvation, linking purine synthesis to the regulation of glycolysis.

| Cell Line | Condition | This compound Concentration (µM) | Reference |

| HeLa | Glucose-rich | 20-100 | [8] |

| HeLa | Glucose-starved | 300-700 | [8] |

| H1299 | Glucose-rich | ~40 | [8] |

| H1299 | Glucose-starved | 300-700 | [8] |

| A549 | Glucose-starved | Elevated | [8] |

| U87 | Glucose-starved | Elevated | [8] |

| Yeast (S. cerevisiae) | Wild-type, adenine supplemented | Undetectable | [9][10] |

| Yeast (S. cerevisiae) | Wild-type, adenine-free | ~10 | [9][10] |

Enzyme Kinetics

The enzymes that metabolize this compound have been characterized to determine their kinetic parameters.

| Enzyme | Substrate | Organism | Km (µM) | kcat (s-1) | Reference |

| Adenylosuccinate Lyase (ADSL) | This compound | Human | 2.35 | 90 | [8] |

| Adenylosuccinate Lyase (ADSL) | This compound | Rat | ~1 | - | [11] |

This compound as a Signaling Molecule: The PKM2 Connection

Recent studies have unveiled a novel role for this compound as an allosteric activator of the M2 isoform of pyruvate kinase (PKM2), an enzyme crucial for aerobic glycolysis in cancer cells.[8] This interaction provides a mechanism for coordinating purine synthesis with energy metabolism.

Under conditions of metabolic stress, such as glucose deprivation or upon stimulation by growth factors like EGF, intracellular this compound levels rise.[8] this compound then binds to and activates PKM2, promoting the conversion of phosphoenolpyruvate (PEP) to pyruvate, thereby increasing ATP production.[8] This activation is specific to the PKM2 isoform and is not observed with other pyruvate kinase isoforms.[8]

The activation of PKM2 by this compound has an EC50 of approximately 300 µM.[8] This interaction leads to a 2- to 3-fold increase in the catalytic turnover number (kcat) of PKM2 and a significant reduction in its Km for PEP, from ~2 mM to ~0.1 mM.[8]

Furthermore, the this compound-PKM2 complex exhibits protein kinase activity, phosphorylating downstream targets, including components of the MAPK signaling pathway such as Erk1/2. This creates a positive feedback loop where activated Erk1/2 can phosphorylate PKM2, sensitizing it to this compound binding.

Experimental Protocols

Measurement of Intracellular this compound by LC-MS

Objective: To quantify the intracellular concentration of this compound.

Methodology:

-

Cell Culture and Metabolite Extraction:

-

Culture cells to the desired confluence under specific experimental conditions (e.g., varying glucose concentrations).

-

Rapidly quench metabolic activity by washing cells with ice-cold phosphate-buffered saline (PBS).

-

Extract metabolites by adding a cold extraction solvent (e.g., 80% methanol) and scraping the cells.

-

Centrifuge the cell lysate to pellet proteins and cellular debris.

-

Collect the supernatant containing the metabolites.

-

-

LC-MS Analysis:

-

Analyze the metabolite extract using liquid chromatography-mass spectrometry (LC-MS).

-

Separate metabolites on a C18 reverse-phase chromatography column.

-

Detect this compound using electrospray ionization (ESI) in positive mode.

-

Quantify this compound levels by comparing the peak area to a standard curve of known this compound concentrations.[8]

-

PAICS (this compound Synthetase) Activity Assay

Objective: To measure the enzymatic activity of the this compound synthetase domain of PAICS.

Methodology:

This assay measures the production of ADP, a product of the this compound synthetase reaction, using a commercially available kit such as the ADP-Glo™ Kinase Assay.

-

Reaction Setup:

-

Prepare a reaction mixture containing the purified PAICS enzyme, its substrate CAIR, L-aspartate, and ATP in a suitable buffer (e.g., Tris-HCl).

-

Initiate the reaction by adding one of the components (e.g., ATP).

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period.

-

-

ADP Detection:

-

Stop the enzymatic reaction.

-

Add the ADP-Glo™ reagent, which converts the ADP generated into a luminescent signal.

-

Measure the luminescence using a plate reader.

-

The amount of ADP produced is proportional to the PAICS activity.

-

Adenylosuccinate Lyase (ADSL) Spectrophotometric Assay

Objective: To measure the enzymatic activity of ADSL using this compound as a substrate.

Methodology:

This assay monitors the decrease in absorbance at 269 nm as this compound is converted to AICAR.

-

Reaction Setup:

-

Prepare a reaction mixture in a quartz cuvette containing a suitable buffer (e.g., 40 mM Tris-HCl, pH 7.4), purified ADSL enzyme, and varying concentrations of the substrate this compound.

-

-

Spectrophotometric Measurement:

-

Monitor the decrease in absorbance at 269 nm over time using a UV-Vis spectrophotometer.

-

The initial velocity of the reaction is calculated from the linear phase of the absorbance change.

-

The difference in the extinction coefficient between this compound and AICAR is used to calculate the specific activity.

-

Kinetic parameters (Km and Vmax) can be determined by measuring the initial velocities at different substrate concentrations and fitting the data to the Michaelis-Menten equation.

-

This compound-Mediated PKM2 Activation Assay

Objective: To determine the effect of this compound on the pyruvate kinase activity of PKM2.

Methodology:

This is a lactate dehydrogenase (LDH)-coupled assay that measures the rate of NADH oxidation, which is proportional to pyruvate production.[8]

-

Reaction Setup:

-

Prepare a reaction mixture containing purified PKM2, ADP, NADH, and LDH in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.6, 100 mM KCl, 6.2 mM MgCl2, 1 mM DTT).

-

Add varying concentrations of this compound to the reaction mixture and incubate.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding the substrate phosphoenolpyruvate (PEP).

-

Monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NADH to NAD+, using a spectrophotometer.

-

The rate of decrease in absorbance is proportional to the pyruvate kinase activity.

-

The EC50 for this compound activation can be determined by plotting the enzyme activity against the this compound concentration.[8]

-

Visualizations

De Novo Purine Synthesis Pathway

Caption: The central role of this compound in the de novo purine synthesis pathway.

This compound-PKM2 Signaling Pathway

Caption: this compound-mediated activation of PKM2 and the positive feedback loop with Erk1/2.

Experimental Workflow for this compound Measurement

Caption: Workflow for the quantification of intracellular this compound using LC-MS.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Reaction Mechanism of Human PAICS Elucidated by Quantum Chemical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adenylosuccinate lyase - Wikipedia [en.wikipedia.org]

- 4. Evidence Supporting Substrate Channeling between Domains of Human PAICS: A Time-Course Analysis of 13C-Bicarbonate Incorporation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. elifesciences.org [elifesciences.org]

- 6. researchgate.net [researchgate.net]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Purification of adenylosuccinate lyase from rat skeletal muscle by a novel affinity column. Stabilization of the enzyme, and effects of anions and fluoro analogues of the substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Screening for adenylosuccinate lyase deficiency: clinical, biochemical and molecular findings in four patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Crystal structures of human PAICS reveal substrate and product binding of an emerging cancer target - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubcompare.ai [pubcompare.ai]

The Neurotoxic Cascade: A Technical Guide to SAICAR Accumulation in Adenylosuccinate Lyase Deficiency

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenylosuccinate lyase (ADSL) deficiency is a rare autosomal recessive disorder of purine metabolism characterized by significant neurological and physiological symptoms. The enzymatic defect leads to the accumulation of two key substrates, succinylaminoimidazolecarboxamide ribotide (SAICAR) and adenylosuccinate (S-AMP). These are subsequently dephosphorylated to succinylaminoimidazolecarboxamide riboside (this compound) and succinyladenosine (S-Ado), which accumulate in bodily fluids.[1][2] Emerging evidence strongly suggests that this compound, in particular, acts as a neurotoxic agent, contributing significantly to the pathophysiology of the disease. This guide provides an in-depth technical overview of this compound accumulation in ADSL deficiency, presenting quantitative data, detailed experimental protocols, and visual representations of the core biochemical and signaling pathways involved.

Biochemical Basis of this compound Accumulation

ADSL is a crucial enzyme that catalyzes two separate steps in the de novo purine synthesis pathway: the conversion of this compound to aminoimidazole carboxamide ribotide (AICAR) and the conversion of S-AMP to adenosine monophosphate (AMP).[3][4] A deficiency in ADSL leads to the buildup of its substrates, this compound and S-AMP.[4] These phosphorylated compounds are then dephosphorylated by cellular phosphatases, resulting in the accumulation of their respective nucleoside forms, this compound and S-Ado, in the cerebrospinal fluid (CSF), urine, and plasma of patients.[2][5]

The clinical presentation of ADSL deficiency is heterogeneous, ranging from a fatal neonatal form to severe and milder childhood forms.[5][6] A key biochemical indicator that correlates with the severity of the phenotype is the ratio of S-Ado to this compound in the CSF.[6][7]

Data Presentation: Metabolite Concentrations in ADSL Deficiency

The following tables summarize the quantitative data on this compound and S-Ado concentrations and their ratios in the cerebrospinal fluid (CSF) of patients with different clinical forms of ADSL deficiency.

| Clinical Phenotype | S-Ado/SAICAr Ratio in CSF | Reference |

| Fatal Neonatal Form | < 1 | [5][8] |

| Severe Form (Type I) | ~ 1 | [5][8] |

| Mild/Moderate Form (Type II) | > 2 | [8] |

Note: Absolute concentrations of this compound and S-Ado can vary between patients and do not always directly correlate with disease severity; the ratio is considered a more reliable indicator.[6][7]

| Metabolite | Fluid | Patient Group | Concentration Range (µmol/L) | Control Range (µmol/L) |

| This compound | CSF | ADSL Deficiency | Varies significantly | Undetectable or very low |

| S-Ado | CSF | ADSL Deficiency | Varies significantly | Undetectable or very low |

| This compound | Urine | ADSL Deficiency | Markedly elevated | Undetectable or very low |

| S-Ado | Urine | ADSL Deficiency | Markedly elevated | Undetectable or very low |

Specific quantitative values for concentration ranges are highly variable in the literature and depend on the specific mutation and analytical method used. The key takeaway is the significant elevation compared to healthy controls.

Pathophysiological Consequences of this compound Accumulation

While the precise mechanisms of this compound-induced neurotoxicity are still under investigation, several key downstream effects have been identified, primarily impacting cellular signaling pathways crucial for neurodevelopment and homeostasis.

Impairment of Primary Ciliogenesis

Recent studies have demonstrated that this compound accumulation can lead to defects in primary ciliogenesis.[9] Primary cilia are microtubule-based organelles that act as cellular antennae, sensing and transducing extracellular signals. They play a critical role in various signaling pathways, including Sonic hedgehog (Shh) and Wnt, which are essential for proper brain development.[10][11] The impairment of ciliogenesis by this compound provides a potential mechanistic link between the biochemical defect and the observed neurodevelopmental abnormalities, such as microcephaly, in ADSL deficiency.[9]

Induction of DNA Damage Signaling

This compound accumulation has also been implicated in the activation of DNA damage response (DDR) pathways.[12] The DDR is a complex signaling network that detects and repairs DNA lesions, and if the damage is irreparable, can trigger cell cycle arrest or apoptosis.[13][14] The chronic activation of DDR pathways by this compound may contribute to the neuronal cell dysfunction and loss observed in ADSL deficiency.

Experimental Protocols

Measurement of this compound and S-Ado in Biological Fluids

Method: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used method for the quantification of this compound and S-Ado.[7][15]

Protocol Overview:

-

Sample Preparation:

-

Cerebrospinal fluid (CSF), urine, or plasma samples are collected from patients.

-

Samples are deproteinized, typically by adding a precipitating agent like perchloric acid or by ultrafiltration.

-

The supernatant is collected after centrifugation and neutralized if necessary.

-

-

Chromatographic Separation:

-

An aliquot of the prepared sample is injected into an HPLC system equipped with a reverse-phase C18 column.

-

A mobile phase consisting of an aqueous buffer (e.g., potassium phosphate) and an organic modifier (e.g., methanol or acetonitrile) is used for isocratic or gradient elution. Ion-pairing reagents like tetrabutylammonium hydrogen sulfate may be added to the mobile phase to improve the retention and separation of the polar analytes.

-

-

Detection and Quantification:

-

This compound and S-Ado are detected by their UV absorbance at a specific wavelength (typically around 260-280 nm).

-

Quantification is achieved by comparing the peak areas of the analytes in the patient sample to those of known concentrations of purified standards.

-

Adenylosuccinate Lyase (ADSL) Enzyme Activity Assay

Method: A continuous spectrophotometric rate determination assay is used to measure ADSL activity.[1]

Protocol Overview:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Potassium Phosphate Buffer with 1 mM EDTA, pH 7.0 at 25°C.

-

Substrate Solution: 1.72 mM Adenylosuccinic Acid (S-AMP) prepared fresh in Assay Buffer.

-

Enzyme Preparation: A solution of the enzyme (from cell lysates or purified) is prepared in cold Assay Buffer to a concentration of 0.2 - 0.4 units/ml immediately before use.

-

-

Assay Procedure:

-

In a quartz cuvette, combine the Assay Buffer and the Substrate Solution.

-

Equilibrate the mixture to 25°C and monitor the absorbance at 280 nm until a stable baseline is achieved.

-

Initiate the reaction by adding the Enzyme Preparation to the cuvette.

-

Immediately mix by inversion and record the decrease in absorbance at 280 nm for approximately 5 minutes. The decrease in absorbance corresponds to the conversion of S-AMP to AMP and fumarate.

-

-

Calculation of Activity:

-

The rate of change in absorbance per minute (ΔA280/min) is determined from the linear portion of the reaction curve.

-

The enzyme activity is calculated using the Beer-Lambert law and the known extinction coefficient for the conversion of S-AMP to AMP. One unit of ADSL activity is defined as the amount of enzyme that converts 1.0 µmole of adenylosuccinic acid to fumaric acid and 5'-AMP per minute at pH 7.0 and 25°C.[1]

-

Visualizing the Pathophysiology of ADSL Deficiency

Biochemical Pathway of Purine Synthesis and ADSL Deficiency

Caption: Biochemical pathway illustrating the role of ADSL and the accumulation of this compound and S-Ado in ADSL deficiency.

Experimental Workflow for Diagnosis of ADSL Deficiency

Caption: Experimental workflow for the diagnosis of Adenylosuccinate Lyase Deficiency.

Logical Relationship from Genotype to Phenotype

Caption: Logical flow from ADSL gene mutation to the clinical phenotype.

This compound-Induced Disruption of Cellular Signaling

Caption: this compound-mediated disruption of primary ciliogenesis and DNA damage response pathways.

Conclusion and Future Directions

The accumulation of this compound is a central event in the pathophysiology of adenylosuccinate lyase deficiency. Its neurotoxic effects, mediated through the disruption of critical cellular processes like primary ciliogenesis and the DNA damage response, provide a compelling explanation for the severe neurological manifestations of the disease. The quantitative relationship between the S-Ado/SAICAr ratio and clinical severity underscores the importance of these metabolites as both diagnostic markers and potential therapeutic targets.

Future research should focus on further elucidating the precise molecular mechanisms by which this compound exerts its toxic effects. Identifying the specific downstream effectors of this compound in neuronal cells could unveil novel targets for therapeutic intervention. Furthermore, the development of high-throughput screening assays based on the protocols outlined in this guide could facilitate the discovery of small molecules that either reduce the production of this compound or mitigate its downstream consequences, offering hope for the development of effective treatments for this devastating disorder. The use of animal models, such as the C. elegans and zebrafish models of ADSL deficiency, will be instrumental in these preclinical investigations.[9][16]

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. dspace.cuni.cz [dspace.cuni.cz]

- 3. pubcompare.ai [pubcompare.ai]

- 4. This compound Stimulates Pyruvate Kinase Isoform M2 and Promotes Cancer Cell Survival in Glucose -Limited Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adenylosuccinate lyase deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ADSL deficiency [www1.lf1.cuni.cz]

- 7. An HPLC-based assay of adenylosuccinate lyase in erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. inis.iaea.org [inis.iaea.org]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Signaling through the Primary Cilium - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Pathway-specific effects of ADSL deficiency on neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The DNA damage signaling pathway connects oncogenic stress to cellular senescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. DNA damage response signaling pathways and targets for radiotherapy sensitization in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

The Discovery and History of SAICAR in Purine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinylaminoimidazolecarboxamide ribotide (SAICAR), a critical intermediate in the de novo purine biosynthesis pathway, has emerged from a mere metabolic stepping stone to a molecule of significant interest in human health and disease. Initially identified as a transient component in the intricate cascade leading to the synthesis of purine nucleotides, this compound has since been implicated in a rare inborn error of metabolism, neurotoxicity, and cancer cell signaling. This technical guide provides an in-depth exploration of the discovery and history of this compound, detailing its role in purine metabolism, the analytical methods used for its study, and its pathophysiological implications.

The De Novo Purine Biosynthesis Pathway and the Discovery of this compound

The elucidation of the de novo purine biosynthesis pathway, a fundamental metabolic route for the synthesis of adenosine and guanosine nucleotides, was a landmark achievement in biochemistry. This multi-step enzymatic process, conserved across many species, builds the purine ring from various small molecule precursors. Within this pathway, this compound is synthesized from carboxyaminoimidazole ribotide (CAIR) and aspartate in an ATP-dependent reaction catalyzed by phosphoribosylaminoimidazole-succinocarboxamide synthase (PAICS), also known as this compound synthase.[1][2] Subsequently, adenylosuccinate lyase (ADSL) cleaves fumarate from this compound to produce 5-aminoimidazole-4-carboxamide ribotide (AICAR), a precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[3]

The discovery of this compound was intrinsically linked to the meticulous work of researchers in the mid-20th century who pieced together the purine biosynthesis pathway using isotopic labeling and enzymatic studies in various organisms, including pigeons and E. coli. The transient nature of this compound made its initial identification challenging, but its existence was confirmed through the characterization of the enzymes that produce and consume it.

Adenylosuccinate Lyase Deficiency: The Clinical Significance of this compound Accumulation

The pivotal role of this compound in human health became starkly apparent with the discovery of adenylosuccinate lyase deficiency (ADSLD), a rare autosomal recessive metabolic disorder.[4][5] In individuals with ADSLD, the impaired function of the ADSL enzyme leads to the accumulation of its two substrates: this compound and succinyladenosine monophosphate (S-AMP). These phosphorylated intermediates are subsequently dephosphorylated to their respective riboside forms, succinylaminoimidazolecarboxamide riboside (this compound) and succinyladenosine (S-Ado), which accumulate in the cerebrospinal fluid (CSF), urine, and plasma of patients.[4][6][7]

The clinical presentation of ADSLD is heterogeneous, ranging from severe neonatal encephalopathy to milder forms with psychomotor retardation, autistic features, and epilepsy.[7] A key diagnostic and prognostic indicator is the ratio of S-Ado to this compound in the CSF.[8] This ratio has been observed to correlate with the severity of the clinical phenotype.[8]

Quantitative Data on this compound and Related Enzymes

The study of this compound and its metabolically related enzymes has yielded important quantitative data that is crucial for understanding its role in both normal physiology and disease.

Table 1: Kinetic Parameters of Human Adenylosuccinate Lyase (ADSL) with this compound

| Parameter | Value | Reference |

| kcat | 90 s-1 | [9] |

| K0.5 | 1.8 ± 0.1 µM | [10] |

| Hill Coefficient (n) | > 1 | [10] |

Note: The Hill coefficient being greater than 1 indicates positive cooperativity for this compound binding.

Table 2: S-Ado to this compound Ratio in Cerebrospinal Fluid (CSF) of ADSL Deficient Patients

| Clinical Phenotype | S-Ado/SAICAr Ratio in CSF | Reference |

| Fatal Neonatal | < 1 | [8] |

| Severe Infantile (Type I) | ~ 1 | [8] |

| Milder Phenotype (Type II) | ≥ 2 | [8] |

Table 3: Allosteric Activation of Pyruvate Kinase M2 (PKM2) by this compound

| Parameter | Value | Reference |

| EC50 | 0.3 ± 0.1 mM | [4] |

| Effect on PKM2 Km for PEP | Decrease from ~2 mM to ~0.1 mM | [4] |

| Effect on PKM2 kcat | 2-3 fold increase | [4] |

Experimental Protocols

Measurement of this compound Levels by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This protocol provides a general framework for the quantification of this compound in biological samples. Specific parameters may need to be optimized based on the sample matrix and instrumentation.

1.1. Sample Preparation:

-

Cell Culture: Wash cells with ice-cold phosphate-buffered saline (PBS). Extract metabolites with a cold solvent mixture (e.g., 80% methanol). Centrifuge to pellet cellular debris and collect the supernatant.

-

Biofluids (Urine, CSF, Plasma): Deproteinize samples by adding a cold organic solvent (e.g., acetonitrile or methanol) followed by centrifugation.

1.2. HPLC Separation:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

1.3. Mass Spectrometry Detection:

-

Ionization: Electrospray ionization (ESI) in positive or negative ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion for this compound and one or more specific product ions generated by collision-induced dissociation.

-

Example MRM transition for this compound (positive mode): Precursor ion (m/z) -> Product ion (m/z). Specific m/z values would be determined by direct infusion of a this compound standard.

-

-

Quantification: A standard curve is generated using a pure this compound standard of known concentrations. An internal standard (e.g., a stable isotope-labeled version of this compound) is recommended for accurate quantification.

Adenylosuccinate Lyase (ADSL) Activity Assay

This spectrophotometric assay measures the activity of ADSL by monitoring the decrease in absorbance as this compound is converted to AICAR.

2.1. Reagents:

-

Assay Buffer: e.g., 40 mM Tris-HCl, pH 7.4.

-

Substrate: this compound solution of a known concentration.

-

Enzyme: Purified ADSL or cell/tissue lysate containing ADSL.

2.2. Procedure:

-

Prepare a reaction mixture containing the assay buffer and this compound in a quartz cuvette.

-

Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding the enzyme solution.

-

Immediately monitor the decrease in absorbance at 269 nm over time using a spectrophotometer.

-

The rate of the reaction is calculated from the linear portion of the absorbance change over time.

2.3. Calculation: The specific activity of the enzyme can be calculated using the Beer-Lambert law and the difference in the molar extinction coefficient between this compound and AICAR at 269 nm (Δε = 700 M-1cm-1).[10]

Generation of an adsl Knockout Zebrafish Model using CRISPR/Cas9

This protocol outlines the general steps for creating a zebrafish model of ADSL deficiency.

3.1. Design and Synthesis of sgRNA:

-

Identify a target site in an early exon of the zebrafish adsl gene.

-

Use online tools to design a specific single guide RNA (sgRNA) that minimizes off-target effects.

-

Synthesize the sgRNA in vitro using a commercially available kit.

3.2. Microinjection of Zebrafish Embryos:

-

Prepare an injection mix containing the synthesized sgRNA and Cas9 protein or mRNA.

-

Inject the mixture into one-cell stage zebrafish embryos.

3.3. Screening for Mutations:

-

At 24-48 hours post-fertilization, extract genomic DNA from a subset of injected embryos.

-

Use PCR to amplify the target region of the adsl gene.

-

Analyze the PCR products for the presence of insertions or deletions (indels) using techniques such as high-resolution melt analysis (HRMA) or sequencing.

3.4. Raising Founders and Establishing a Mutant Line:

-

Raise the remaining injected embryos to adulthood (F0 generation).

-

Outcross the F0 fish with wild-type fish to identify founders that transmit the mutation to their offspring (F1 generation).

-

Genotype the F1 generation to identify heterozygous carriers of the adsl mutation.

-

Incross heterozygous F1 fish to generate homozygous adsl mutant zebrafish (F2 generation) for phenotypic analysis.

3.5. Phenotypic Analysis:

-

Monitor the homozygous mutant embryos for developmental defects, paying close attention to neurological and morphological abnormalities.

-

Measure the levels of this compound and S-Ado in the embryos or larvae using HPLC-MS/MS to confirm the biochemical phenotype of ADSL deficiency.

Signaling Pathways and Logical Relationships

The Role of this compound in Cancer Metabolism

Recent research has unveiled an unexpected role for this compound as a signaling molecule in cancer cells. Under conditions of glucose limitation, cancer cells accumulate this compound, which then acts as an allosteric activator of pyruvate kinase M2 (PKM2).[4] PKM2 is a key glycolytic enzyme that is highly expressed in cancer cells and plays a crucial role in metabolic reprogramming.

The activation of PKM2 by this compound has several downstream consequences that promote cancer cell survival and proliferation. It enhances glycolysis, leading to increased glucose uptake and lactate production. Furthermore, the this compound-PKM2 interaction has been shown to activate the MAP kinase signaling pathway, specifically Erk1/2, which is a central regulator of cell growth and proliferation.

Experimental Workflow for Investigating this compound's Role in ADSL Deficiency

The following diagram illustrates a typical experimental workflow for studying the consequences of this compound accumulation in the context of ADSL deficiency.

References

- 1. Phosphoribosylaminoimidazolesuccinocarboxamide synthase - Wikipedia [en.wikipedia.org]

- 2. Structures of this compound synthetase (PurC) from Streptococcus pneumoniae with ADP, Mg2+, AIR and Asp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Adenylosuccinate lyase - Wikipedia [en.wikipedia.org]

- 4. Adenylosuccinate lyase deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Diagnosis of adenylosuccinate lyase deficiency by metabolomic profiling in plasma reveals a phenotypic spectrum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ADSL deficiency [www1.lf1.cuni.cz]

- 8. inis.iaea.org [inis.iaea.org]

- 9. researchgate.net [researchgate.net]

- 10. Structural and Biochemical Characterization of Human Adenylosuccinate Lyase (ADSL) and the R303C ADSL Deficiency Associated Mutation - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: SAICAR as a Critical Allosteric Activator of Pyruvate Kinase M2

Executive Summary

Pyruvate Kinase M2 (PKM2), a key enzyme in glycolysis, is a critical regulator of cancer cell metabolism and proliferation. Unlike other pyruvate kinase isoforms, PKM2 can exist in a highly active tetrameric state or a less active dimeric state, with the latter being predominant in cancer cells. The allosteric regulation of PKM2 is central to its function, allowing cancer cells to adapt their metabolic output to meet anabolic demands. Succinyl-5-aminoimidazole-4-carboxamide-1-ribose-5′-phosphate (SAICAR), an intermediate of the de novo purine biosynthesis pathway, has emerged as a crucial, isozyme-specific allosteric activator of PKM2. This document provides a comprehensive technical overview of the multifaceted role of this compound in activating both the canonical pyruvate kinase function and a non-canonical protein kinase function of PKM2, coupling cellular metabolic status with proliferative signaling.

The Duality of PKM2 Activation by this compound

This compound uniquely modulates PKM2 activity through two distinct mechanisms, enabling a functional switch dependent on the cellular metabolic context.

Allosteric Activation of Pyruvate Kinase Activity

In nutrient-limited conditions, such as glucose starvation, cancer cells accumulate this compound.[1][2] This accumulation triggers the allosteric activation of PKM2's pyruvate kinase function.[1][3] A pivotal finding is that this compound preferentially activates the dimeric form of PKM2, which is otherwise considered largely inactive.[4][5] Unlike the canonical activator Fructose-1,6-bisphosphate (FBP) which promotes the formation of the active tetramer, this compound activates the PKM2 dimer without inducing tetramerization.[4][6] This mechanism allows cancer cells to maintain energy production via glycolysis even when the enzyme is predominantly in its "inactive" dimeric state, a condition correlated with malignancy.[4][5] This this compound-dependent activation enhances glucose uptake, lactate production, and cellular ATP levels, promoting cancer cell survival in nutrient-poor environments.[1][3][7]

Induction of Non-Canonical Protein Kinase Activity

Beyond its role in glycolysis, the binding of this compound to PKM2 induces a novel protein kinase activity.[8][9] In this capacity, PKM2 utilizes phosphoenolpyruvate (PEP) to phosphorylate protein substrates, directly linking glycolytic potential to cellular signaling.[8] The PKM2-SAICAR complex has been shown to phosphorylate over 100 human proteins, many of which are protein kinases involved in mitogenic signaling and cell proliferation.[8][9] This protein kinase function is notably inhibited by FBP, suggesting a metabolic switch: when glycolytic intermediates are abundant (high FBP), PKM2 functions as a pyruvate kinase; when purine synthesis intermediates accumulate (high this compound), it functions as a protein kinase.[8][10]

Quantitative Data: this compound-PKM2 Interaction

The interaction between this compound and PKM2 has been quantitatively characterized, revealing a strong preference for the dimeric form of the enzyme.

| Parameter | PKM2 Form | Value | Reference |

| Dissociation Constant (Kd) | Wild-Type (WT) | 300 ± 90 µM | [4] |

| Dimeric Mutant (G415R) | 12 ± 3 µM | [4] | |

| Activation Constant (EC50) | Wild-Type (WT) | ~300 µM | [4][8] |

| Dimeric Mutant (G415R) | 60 ± 20 µM | [4] |

Signaling Pathways and Cellular Ramifications

The dual functions of the PKM2-SAICAR complex integrate cellular metabolism with key signaling pathways that drive cell proliferation and survival.

The PKM2-SAICAR-ERK Positive Feedback Loop

A critical discovery is the direct link between this compound-activated PKM2 and the MAPK/ERK signaling pathway.[8] The PKM2-SAICAR complex phosphorylates and activates ERK1/2.[8][9] In turn, activated ERK1/2 phosphorylates PKM2, which sensitizes the enzyme for this compound binding.[8][10] This creates a positive feedback loop that sustains proliferative signaling and is necessary for mitogen-induced cell proliferation.[8][9] Disruption of this loop, either by using a this compound-insensitive PKM2 mutant or by depleting this compound, inhibits sustained ERK activation.[10]

Nuclear Functions and Gene Regulation

This compound accumulation also promotes the partial nuclear localization of PKM2.[8] In the nucleus, the PKM2-SAICAR complex can act as a protein kinase to phosphorylate nuclear proteins, including histone H3 on threonine 11 (H3-T11).[8] This activity links the metabolic state directly to epigenetic regulation and gene expression, such as that of the MYC oncogene.[10]

Experimental Protocols & Workflows

Reproducible characterization of the this compound-PKM2 interaction relies on specific biochemical assays.

Pyruvate Kinase Activity Assay (LDH-Coupled)

This continuous spectrophotometric assay measures PKM2's enzymatic conversion of PEP to pyruvate. The pyruvate is subsequently reduced to lactate by lactate dehydrogenase (LDH), a reaction that consumes NADH, leading to a decrease in absorbance at 340 nm.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.6), 100 mM KCl, 6.2 mM MgCl₂, 1 mM DTT.

-

Reagents:

-

PKM2 enzyme (e.g., 10-50 nM)

-

This compound (or other activators like FBP) at desired concentrations

-

ADP (final concentration 2 mM)

-

NADH (final concentration 220 µM)

-

LDH (final concentration 5 units/mL)

-

-

Procedure:

-

Incubate PKM2 with this compound in assay buffer for 30 minutes at 37°C in a 96-well UV-transparent plate.

-

Add ADP, NADH, and LDH to the mixture.

-

Initiate the reaction by adding PEP (final concentration e.g., 150 µM).

-

Immediately monitor the decrease in absorbance at 340 nm over time.

-

In Vitro Protein Kinase Assay

This assay measures the ability of the PKM2-SAICAR complex to phosphorylate a protein substrate.

-

Reagents:

-

Recombinant PKM2 (rPKM2, e.g., 10 nM)

-

Protein substrate (e.g., recombinant histone H3.1 monomer, 2 µM)

-

Phosphate donor: PEP (0.10 mM)

-

Activator: this compound (0.5 mM)

-

-

Procedure:

-

Combine rPKM2, substrate, PEP, and this compound in a reaction buffer.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 5-30 minutes).

-

Quench the reaction by adding SDS-PAGE loading buffer.

-

Separate proteins using SDS-PAGE.

-

Transfer proteins to a membrane and perform a Western blot using a phospho-specific antibody (e.g., anti-phospho-H3-T11).

-

Implications for Drug Development

The discovery of this compound as a specific allosteric activator of PKM2, particularly its dimeric form, presents a paradigm shift in understanding cancer metabolism. The this compound-PKM2 axis represents a potential therapeutic target. Modulating this interaction could disrupt the delicate balance cancer cells maintain between anabolism and energy production.

-

Targeting the this compound Binding Site: Developing small molecules that either compete with this compound or stabilize a truly inactive conformation of the PKM2 dimer could inhibit both its pyruvate kinase and protein kinase activities, thereby simultaneously targeting metabolism and proliferative signaling.

-

Exploiting the Dimer-Specific Activation: The preferential activation of the dimer by this compound suggests that strategies aimed at locking PKM2 in its dimeric state might be ineffective unless the this compound binding site is also addressed.

Further research into the structural basis of this compound binding and the downstream consequences of its dual activation modes will be critical for the development of novel and effective cancer therapies targeting PKM2.

References

- 1. This compound Stimulates Pyruvate Kinase Isoform M2 and Promotes Cancer Cell Survival in Glucose -Limited Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound stimulates pyruvate kinase isoform M2 and promotes cancer cell survival in glucose-limited conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. This compound activates PKM2 in its dimeric form - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Succinyl-5-aminoimidazole-4-carboxamide-1-ribose 5'-Phosphate (this compound) Activates Pyruvate Kinase Isoform M2 (PKM2) in Its Dimeric Form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. This compound induces protein kinase activity of PKM2 that is necessary for sustained proliferative signaling of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound induces protein kinase activity of PKM2 that is necessary for sustained proliferative signaling of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

The Enzymatic Conversion of SAICAR to AICAR: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic conversion of 5-aminoimidazole-4-(N-succinylcarboxamide) ribotide (SAICAR) to 5-aminoimidazole-4-carboxamide ribotide (AICAR), a critical step in the de novo purine biosynthesis pathway. This guide details the enzyme responsible, its kinetics, relevant experimental protocols, and its role within the broader context of cellular metabolism.

Introduction

The conversion of this compound to AICAR is the eighth step in the ten-step de novo synthesis of inosine monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP). This reaction is catalyzed by the enzyme Adenylosuccinate Lyase (ADSL). ADSL is a bifunctional enzyme that also catalyzes the conversion of adenylosuccinate to AMP and fumarate, the final step in AMP synthesis.[1][2] The enzyme plays a crucial role in providing the necessary purine nucleotides for DNA and RNA synthesis, cellular energy metabolism, and signaling processes.[3]

Mutations in the ADSL gene can lead to adenylosuccinate lyase deficiency, a rare autosomal recessive metabolic disorder characterized by psychomotor retardation, autistic features, and seizures.[3][4] This underscores the importance of understanding the function and regulation of this enzyme for the development of potential therapeutic interventions.

The Enzyme: Adenylosuccinate Lyase (ADSL)

ADSL is a homotetrameric enzyme, with each of the four active sites being formed by residues from three of the four identical subunits.[1] It belongs to the aspartase/fumarase superfamily of enzymes and catalyzes a β-elimination reaction.[5]

The reaction mechanism for the conversion of this compound to AICAR proceeds via an E1cb elimination mechanism. A base at the active site abstracts a proton from the β-carbon of the succinyl moiety of this compound, leading to the formation of a carbanion intermediate. Subsequently, a proton is donated to the nitrogen atom of the imidazole ring, facilitating the cleavage of the C-N bond and the release of fumarate and AICAR.[1]

Quantitative Data

The following table summarizes the kinetic parameters for human Adenylosuccinate Lyase with this compound as the substrate.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Source |

| Human Adenylosuccinate Lyase (Wild-Type) | This compound | 16 ± 5 | 4.2 ± 0.2 | [6] |

Signaling and Metabolic Pathways

The conversion of this compound to AICAR is an integral part of the de novo purine biosynthesis pathway. This pathway is tightly regulated to ensure an adequate supply of purine nucleotides while avoiding wasteful overproduction.

De Novo Purine Biosynthesis Pathway

The following diagram illustrates the position of the this compound to AICAR conversion within the de novo purine biosynthesis pathway.

Regulation of Purine Biosynthesis

The de novo purine biosynthesis pathway is regulated at multiple levels to respond to the cell's metabolic state.

Experimental Protocols

Spectrophotometric Assay for Adenylosuccinate Lyase Activity

This protocol is adapted from published methods to measure the activity of ADSL by monitoring the decrease in absorbance as this compound is converted to AICAR.[6]

Materials:

-

Recombinant human ADSL

-

This compound substrate

-

Assay Buffer: 40 mM Tris-HCl, pH 7.4

-

Quartz cuvettes (1 mL volume)

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in the assay buffer. The concentration should be determined based on the desired final concentrations for the kinetic assay (e.g., ranging from 1 µM to 100 µM).

-

Set the spectrophotometer to a wavelength of 269 nm and the temperature to 25°C.

-

To a 1 mL quartz cuvette, add the assay buffer and the desired volume of the this compound stock solution.

-

Initiate the reaction by adding a known amount of recombinant human ADSL to the cuvette.

-

Immediately start monitoring the decrease in absorbance at 269 nm for a set period (e.g., 30-60 seconds).

-

The rate of the reaction is calculated using the change in absorbance over time and the difference in the molar extinction coefficient between this compound and AICAR (Δε269 = 700 M-1cm-1).[6]

-

To determine the kinetic parameters (Km and Vmax), repeat the assay with varying concentrations of this compound. The data can then be fitted to the Michaelis-Menten equation.

Experimental Workflow

The following diagram outlines a typical workflow for the characterization of ADSL activity.

Conclusion

The enzymatic conversion of this compound to AICAR by adenylosuccinate lyase is a fundamental step in purine metabolism. A thorough understanding of its mechanism, kinetics, and regulation is essential for researchers in metabolic diseases and drug development. The protocols and data presented in this guide provide a solid foundation for further investigation into this critical enzyme and its role in cellular function and disease.

References

- 1. Adenylosuccinate lyase - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. ADSL gene: MedlinePlus Genetics [medlineplus.gov]

- 4. Adenylosuccinate lyase deficiency - Wikipedia [en.wikipedia.org]

- 5. sinobiological.com [sinobiological.com]

- 6. Structural and Biochemical Characterization of Human Adenylosuccinate Lyase (ADSL) and the R303C ADSL Deficiency Associated Mutation - PMC [pmc.ncbi.nlm.nih.gov]

The Crossroads of Metabolism and Signaling: An In-depth Guide to SAICAR Metabolic Pathway Intermediates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathway intermediates of succinylaminoimidazolecarboxamide ribose-5'-phosphate (SAICAR), a critical nexus in cellular metabolism and signaling. This document details the quantitative aspects of this compound and its related metabolites, outlines experimental protocols for their study, and visualizes the intricate pathways in which they participate.

Core Intermediates and Quantitative Data

The de novo purine biosynthesis pathway is a fundamental process for the production of essential building blocks for DNA, RNA, and energy currency. This compound is a key intermediate in this pathway. Its cellular concentrations can fluctuate significantly, particularly in cancer cells, where it plays a pivotal role in metabolic reprogramming.

Recent studies have quantified the intracellular concentrations of this compound in various cancer cell lines, particularly in response to glucose deprivation. This accumulation of this compound has been shown to be a critical event in cancer cell survival and proliferation.

| Cell Line | Condition | This compound Concentration (µM) | Reference |

| HeLa (Cervical Cancer) | Glucose-rich | ~20-100 | [1] |

| Glucose-starved | ~300-700 (oscillatory) | [1] | |

| A549 (Non-small cell lung cancer) | Glucose-starved | Elevated to ~300-700 | [1] |

| U87 (Glioblastoma) | Glucose-starved | Elevated to ~300-700 | [1] |

| H1299 (Non-small cell lung cancer) | Glucose-starved | Elevated to ~300-700 (oscillatory) | [1] |

| Leukemia Cells | Glucose-rich | ~40 | [1] |

Table 1: Intracellular this compound Concentrations in Human Cancer Cell Lines. Cellular levels of this compound were measured by liquid chromatography-mass spectrometry (LC-MS) under varying glucose conditions.

The this compound-PKM2 Signaling Axis: A Key Regulator of Cancer Metabolism

This compound is not merely a metabolic intermediate; it is also a crucial signaling molecule that allosterically activates the M2 isoform of pyruvate kinase (PKM2), an enzyme central to cancer metabolism. This activation is isozyme-selective, with this compound having an effective concentration at half-maximal effect (EC50) of approximately 300 µM for PKM2.[1] Phosphorylation of PKM2 by ERK1/2 can increase the affinity for this compound, lowering the EC50 to 12 µM.[2] The binding of this compound to PKM2 enhances its pyruvate kinase activity, promoting glycolysis and lactate production, which are characteristic features of the Warburg effect in cancer cells.

Furthermore, the this compound-PKM2 interaction initiates a signaling cascade that promotes cell proliferation. The this compound-bound PKM2 can translocate to the nucleus and act as a protein kinase, phosphorylating and activating other signaling proteins, including Erk1/2 of the MAPK pathway.[3][4] This creates a positive feedback loop where activated Erk1/2 can, in turn, phosphorylate PKM2, further enhancing its affinity for this compound and amplifying the pro-proliferative signal.[3][4]

Experimental Protocols

Metabolite Extraction from Adherent Mammalian Cells for Purine Analysis

This protocol outlines a common procedure for the extraction of intracellular metabolites, including this compound, from adherent mammalian cells for subsequent analysis by LC-MS/MS.

Materials:

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Ice-cold 80% Methanol (HPLC grade)

-

Cell scraper

-

Microcentrifuge tubes

-

Centrifuge capable of 14,000 x g at 4°C

-

Dry ice or liquid nitrogen

Procedure:

-

Culture adherent cells to the desired confluency in appropriate culture vessels.

-

Aspirate the culture medium completely.

-

Quickly wash the cells twice with ice-cold PBS to remove any remaining medium.

-

Immediately place the culture dish on a bed of dry ice or in a liquid nitrogen bath to quench metabolic activity.

-

Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer (e.g., 1 mL for a 10 cm dish).

-

Using a pre-chilled cell scraper, scrape the cells into the methanol solution.

-

Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

-

Vortex the tube vigorously for 1 minute to ensure complete lysis.

-

Incubate the tubes on dry ice or at -80°C for at least 30 minutes to precipitate proteins.

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

-

Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled microcentrifuge tube.

-

The extracted metabolites are now ready for analysis by LC-MS/MS or can be stored at -80°C.

Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the quantitative analysis of this compound using a triple quadrupole mass spectrometer. Specific parameters will need to be optimized for the instrument used.

Instrumentation and Reagents:

-

A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

A suitable reversed-phase or HILIC column for separation of polar metabolites.

-

Mobile phases (e.g., water with 0.1% formic acid as mobile phase A and acetonitrile with 0.1% formic acid as mobile phase B).

-

This compound analytical standard.

-

Internal standard (e.g., a stable isotope-labeled version of this compound).

Procedure:

-

Sample Preparation: Thaw the extracted metabolite samples on ice. If necessary, dilute the samples in the initial mobile phase. Spike a known concentration of the internal standard into each sample.

-

Chromatographic Separation:

-

Inject a small volume of the prepared sample (e.g., 5-10 µL) onto the LC column.

-

Develop a gradient elution method to achieve optimal separation of this compound from other metabolites. The gradient will typically start with a high percentage of aqueous mobile phase and ramp up to a high percentage of organic mobile phase.

-

-

Mass Spectrometry Detection:

-

Operate the mass spectrometer in positive or negative ion mode, depending on which provides better sensitivity for this compound.

-

Optimize the ESI source parameters (e.g., spray voltage, gas flows, and temperature).

-

Perform a precursor ion scan to determine the m/z of the this compound molecular ion.

-

Perform a product ion scan to identify the characteristic fragment ions of this compound.

-

Set up a Multiple Reaction Monitoring (MRM) method to specifically detect and quantify the transition from the this compound precursor ion to its most abundant and specific product ion. A second transition can be used for confirmation.

-

Create a calibration curve using the this compound analytical standard at a range of concentrations.

-

-

Data Analysis:

-

Integrate the peak areas for this compound and the internal standard in each sample.

-

Calculate the ratio of the this compound peak area to the internal standard peak area.

-

Use the calibration curve to determine the concentration of this compound in the original sample, taking into account any dilution factors.

-

Visualizing the Pathways

To better understand the complex relationships of the this compound metabolic and signaling pathways, the following diagrams have been generated using the DOT language.

Caption: De Novo Purine Biosynthesis Pathway Highlighting this compound.

Caption: this compound-PKM2 Signaling Pathway in Cancer Cells.

Caption: Experimental Workflow for this compound Quantification.

References

- 1. This compound Stimulates Pyruvate Kinase Isoform M2 and Promotes Cancer Cell Survival in Glucose -Limited Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyruvate kinase: function, regulation and role in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound induces protein kinase activity of PKM2 that is necessary for sustained proliferative signaling of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PKM2, function and expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]

The Regulatory Role of SAICAR in Yeast Transcriptional Control: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate network of cellular metabolism, intermediates often play dual roles, serving not only as precursors for biosynthesis but also as signaling molecules that regulate gene expression. Within the yeast Saccharomyces cerevisiae, 5'-phosphoribosyl-4-(N-succinylcarboxamide)-5-aminoimidazole (SAICAR), an intermediate in the de novo purine biosynthesis pathway, has emerged as a critical regulator of transcriptional activation. This technical guide provides an in-depth exploration of this compound's impact on transcriptional regulation in yeast, focusing on its mechanism of action, the key molecular players involved, and the experimental methodologies used to elucidate its function. This document is intended to be a comprehensive resource for researchers in molecular biology, drug discovery, and systems biology, offering detailed protocols, quantitative data summaries, and visual representations of the underlying signaling and experimental workflows.

Introduction to Purine Metabolism and Transcriptional Regulation in Yeast

The de novo synthesis of purine nucleotides is a fundamental and highly conserved metabolic pathway essential for DNA and RNA synthesis, energy metabolism, and the production of signaling molecules. In Saccharomyces cerevisiae, the genes encoding the enzymes for AMP biosynthesis (ADE genes) are transcriptionally repressed in the presence of extracellular purines and activated upon purine starvation.[1] This regulation allows the cell to conserve resources by prioritizing the use of salvaged purines when available.

Central to this regulatory mechanism are the transcription factors Bas1p and Pho2p (also known as Bas2p).[1] Bas1p is a Myb-related DNA-binding protein, while Pho2p is a homeodomain protein.[2][3] Their cooperative binding to the upstream activation sequences (UAS) of ADE genes is a prerequisite for transcriptional activation.[3] Early research indicated that the interaction between Bas1p and Pho2p is regulated by the availability of adenine, but the precise signaling molecule remained elusive for some time.[1][2]

Groundbreaking studies have since identified this compound, an intermediate in the purine biosynthetic pathway, as the key signaling molecule that promotes the Bas1p-Pho2p interaction, thereby leading to the transcriptional activation of ADE genes.[4][5] This discovery has redefined our understanding of metabolic regulation, highlighting a direct link between the flux of a metabolic pathway and the transcriptional machinery.

The Central Role of this compound in ADE Gene Activation

This compound is the product of the ADE1-encoded enzyme, this compound synthetase, which catalyzes the seventh step in the de novo synthesis of inosine monophosphate (IMP), the precursor to both AMP and GMP.[6] Genetic studies using various ade mutants have been instrumental in pinpointing this compound's regulatory function.

Mutations in the initial seven steps of the IMP biosynthesis pathway (from ADE4 to ADE1), which prevent the synthesis of this compound, result in low expression of ADE genes even under adenine-limiting conditions.[4][7] Conversely, mutations in the later steps of the pathway, such as in ADE13, lead to the accumulation of this compound and result in the constitutive, high-level expression of ADE genes.[5][7] These findings strongly indicate that this compound is not merely a metabolic intermediate but a true regulatory molecule necessary for the activation of the ADE regulon.[7][8]

The this compound-Dependent Bas1p-Pho2p Interaction

The transcriptional activation of ADE genes requires the formation of a complex between Bas1p and Pho2p at the gene promoters.[3] Yeast two-hybrid studies have demonstrated that the interaction between Bas1p and Pho2p is dependent on the presence of this compound.[4] In yeast strains unable to synthesize this compound (e.g., ade5,7 mutants), the interaction between Bas1p and Pho2p is significantly reduced, leading to a lack of ADE gene activation.[7] This requirement for this compound can be bypassed by artificially fusing Bas1p and Pho2p, resulting in constitutive activation of the ADE genes, further solidifying the role of this compound in promoting this crucial protein-protein interaction.[7]

Regulation of this compound Synthesis

The intracellular concentration of this compound is tightly controlled by feedback inhibition of the first enzyme in the pathway, Ade4p (glutamine phosphoribosylpyrophosphate amidotransferase), by ATP.[4] When adenine is abundant, cellular ATP levels are high, leading to the inhibition of Ade4p and a subsequent decrease in the flux through the purine biosynthesis pathway, including the production of this compound.[4] Conversely, under adenine starvation, ATP levels drop, relieving the inhibition of Ade4p and allowing for the synthesis of this compound, which then triggers the activation of ADE genes to replenish the purine pool.[9] This elegant feedback loop ensures that the cell only activates the energetically expensive de novo synthesis pathway when necessary.

Signaling Pathways and Logical Relationships

To visualize the intricate relationships in this compound-mediated transcriptional regulation, the following diagrams have been generated using the Graphviz DOT language.

De Novo Purine Biosynthesis Pathway in Yeast

Caption: De novo purine biosynthesis pathway in S. cerevisiae.

This compound-Mediated Transcriptional Activation

Caption: this compound-mediated activation of ADE gene transcription.

Quantitative Data on this compound's Impact

While direct quantification of intracellular this compound concentrations and binding affinities remains technically challenging, the effects of this compound on gene expression have been quantitatively assessed using reporter gene assays. The following tables summarize data derived from studies using an ADE1-lacZ fusion to measure transcriptional activity in various genetic backgrounds and adenine concentrations. The data is presented in Miller units of β-galactosidase activity, which provides a reliable measure of promoter strength.

Table 1: ADE1-lacZ Expression in Purine Biosynthesis Mutants [5][7]

| Yeast Strain | Genotype | Relevant Metabolic State | β-Galactosidase Activity (Miller Units) |

| Wild-Type | ADE+ | This compound synthesis is regulated | Low (repressed with adenine) |

| High (derepressed without adenine) | |||

| ade4 to ade1 | Lacks this compound | Cannot synthesize this compound | Low (constitutively repressed) |

| ade13 | Accumulates this compound | Accumulates this compound | High (constitutively derepressed) |

Table 2: Semi-Quantitative Analysis of ADE1-lacZ Expression Under Different Adenine Concentrations [5][7]

| Strain Genotype | Adenine Concentration | This compound Level | Relative β-Galactosidase Activity |

| Wild-type | High (0.3 mM) | Low | + |

| Wild-type | Low (0.025 mM) | High | ++++ |

| ade5,7 | High (0.3 mM) | Absent | + |

| ade5,7 | Low (0.025 mM) | Absent | + |

| ade13 | High (0.3 mM) | High | +++++ |

| ade13 | Low (0.025 mM) | High | +++++ |

| (Activity is represented on a relative scale from + to +++++ for illustrative purposes based on published findings) |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to study the role of this compound in transcriptional regulation.

Analysis of ade Mutants and Phenotypic Assays

This protocol describes the generation and analysis of yeast strains with mutations in the ADE pathway, which is fundamental to understanding the role of metabolic intermediates.

Objective: To assess the impact of blocking the purine biosynthesis pathway at different steps on the expression of a reporter gene.

Materials:

-

S. cerevisiae strains (e.g., wild-type, ade1Δ, ade2Δ, ade13Δ)

-

Yeast extract-peptone-dextrose (YPD) medium

-

Synthetic defined (SD) medium with appropriate supplements

-

SD medium containing low (e.g., 0.025 mM) and high (e.g., 0.3 mM) concentrations of adenine

-

Plasmids carrying reporter constructs (e.g., p-ADE1-lacZ)

Procedure:

-

Strain Generation: Create deletion mutants of the desired ADE genes using standard yeast transformation techniques (e.g., homologous recombination with a selectable marker).

-

Reporter Transformation: Transform the wild-type and mutant yeast strains with a plasmid containing the ADE1-lacZ reporter construct.

-

Culturing Conditions: Grow the transformed strains in liquid SD medium with high adenine to mid-log phase.

-

Induction: Harvest the cells by centrifugation, wash with sterile water, and resuspend in SD medium containing either high or low concentrations of adenine. Incubate for a defined period (e.g., 6 hours) to allow for changes in gene expression.

-

Phenotypic Analysis: For qualitative analysis of the purine pathway, particularly involving ade2 mutants, plate cells on low-adenine YPD. The accumulation of the AIR intermediate in ade2 mutants results in a characteristic red colony color, while mutations upstream of ADE2 will result in white colonies.[1][10]

-

Quantitative Analysis: Proceed to the β-galactosidase assay (Protocol 5.3) to quantify reporter gene expression.

Yeast Two-Hybrid (Y2H) Assay for Bas1p-Pho2p Interaction

This protocol details the use of the Y2H system to investigate the this compound-dependent interaction between Bas1p and Pho2p.

Objective: To determine if the interaction between Bas1p and Pho2p is dependent on this compound synthesis.

Materials:

-

Y2H reporter strain (e.g., containing GAL4-responsive HIS3 and lacZ reporter genes)

-

Y2H bait plasmid (e.g., pGBKT7-Bas1)

-

Y2H prey plasmid (e.g., pGADT7-Pho2)

-

Yeast transformation reagents

-

SD medium lacking leucine and tryptophan (SD-L-T) for selection of transformants

-

SD medium lacking leucine, tryptophan, and histidine (SD-L-T-H) for interaction selection

-

SD medium with varying adenine concentrations

Procedure:

-

Plasmid Construction: Clone the coding sequences of BAS1 and PHO2 into the bait and prey vectors, respectively, to create fusions with the GAL4 DNA-binding domain (DBD) and activation domain (AD).

-

Yeast Transformation: Co-transform the Y2H reporter strain with the bait and prey plasmids.

-

Selection of Transformants: Plate the transformed cells on SD-L-T medium and incubate for 2-3 days.

-

Interaction Assay: Replica-plate the colonies onto SD-L-T-H medium. Growth on this medium indicates an interaction between the bait and prey proteins, which reconstitutes a functional GAL4 transcription factor that activates the HIS3 reporter gene.

-

This compound Dependency Test: To test the role of this compound, perform the Y2H assay in a reporter strain background that also carries a mutation preventing this compound synthesis (e.g., ade5,7Δ). Compare the growth on selective media and the β-galactosidase activity (Protocol 5.3) in the this compound-producing versus the this compound-deficient strain.

Caption: Experimental workflow for the Yeast Two-Hybrid assay.

β-Galactosidase (lacZ) Reporter Assay

This protocol provides a method for the quantitative measurement of gene expression using a lacZ reporter gene.

Objective: To quantify the transcriptional activity of an ADE gene promoter under different conditions.

Materials:

-

Yeast cell cultures from Protocol 5.1

-

Z-buffer (Na2HPO4·7H2O, NaH2PO4·H2O, KCl, MgSO4·7H2O, β-mercaptoethanol)

-

Chloroform

-

0.1% SDS

-

o-nitrophenyl-β-D-galactopyranoside (ONPG) solution

-

1 M Na2CO3

-

Spectrophotometer

Procedure:

-

Cell Lysis: Take a defined volume of the yeast culture, pellet the cells, and resuspend in Z-buffer. Lyse the cells by adding chloroform and SDS, followed by vigorous vortexing.

-

Enzymatic Reaction: Pre-warm the cell lysates to 28°C. Start the reaction by adding ONPG solution.

-

Reaction Quenching: Once a yellow color develops, stop the reaction by adding Na2CO3.

-

Measurement: Record the reaction time. Pellet the cell debris by centrifugation and measure the absorbance of the supernatant at 420 nm (OD420).

-

Calculation: Calculate the β-galactosidase activity in Miller units using the following formula: Units = (1000 * OD420) / (t * V * OD600) where t = reaction time in minutes, V = volume of culture used in ml, and OD600 = absorbance of the culture at 600 nm before lysis.

Implications for Drug Development

The elucidation of the this compound-mediated regulatory pathway offers novel targets for therapeutic intervention. The enzymes involved in the synthesis of this compound, as well as the interaction between Bas1p, Pho2p, and this compound, represent potential points for the development of small-molecule inhibitors or activators. For instance, in pathogenic fungi, disrupting this pathway could impair their ability to synthesize purines de novo, thereby hindering their growth and virulence. Furthermore, understanding the allosteric regulation of metabolic enzymes by intermediates like this compound can inform the design of more specific and effective drugs. The experimental protocols detailed in this guide provide a robust framework for screening compound libraries and characterizing their effects on this critical regulatory network.

Conclusion